molecular formula C11H12N2O2 B6619238 (R)-3-Benzyl-piperazine-2,5-dione CAS No. 23927-19-7

(R)-3-Benzyl-piperazine-2,5-dione

Cat. No.: B6619238
CAS No.: 23927-19-7
M. Wt: 204.22 g/mol
InChI Key: UZOJHXFWJFSFAI-SECBINFHSA-N
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Description

®-3-Benzyl-piperazine-2,5-dione is a chiral compound with a piperazine ring substituted with a benzyl group at the 3-position and two carbonyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Benzyl-piperazine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of N-benzylglycine with phosgene or triphosgene under basic conditions to form the piperazine-2,5-dione ring. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of ®-3-Benzyl-piperazine-2,5-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Benzyl-piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperazine ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.

    Reduction: Reduced derivatives with hydrogenated piperazine rings.

    Substitution: Substituted products with various functional groups attached to the benzyl or piperazine moieties.

Scientific Research Applications

®-3-Benzyl-piperazine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-Benzyl-piperazine-2,5-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The piperazine ring and benzyl group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Benzyl-piperazine-2,5-dione: The enantiomer of ®-3-Benzyl-piperazine-2,5-dione with similar chemical properties but different biological activity.

    N-Benzylpiperazine: A compound with a similar piperazine ring but lacking the carbonyl groups at the 2 and 5 positions.

    3-Benzyl-2,5-diketopiperazine: A compound with a similar structure but different substitution pattern on the piperazine ring.

Uniqueness

®-3-Benzyl-piperazine-2,5-dione is unique due to its specific chiral configuration and the presence of both benzyl and carbonyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3R)-3-benzylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOJHXFWJFSFAI-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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